2-Methoxy-6-methylnicotinohydrazide
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Overview
Description
2-Methoxy-6-methylnicotinohydrazide is a derivative of nicotinic acid hydrazide.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-methylnicotinohydrazide typically involves the reaction of 2-methoxy-6-methylnicotinic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol under reflux conditions .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-6-methylnicotinohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazide moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Medicine: Potential use as an antitubercular agent due to its structural similarity to isoniazid.
Industry: Possible applications in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-methylnicotinohydrazide involves its interaction with bacterial enzymes. It is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cell .
Comparison with Similar Compounds
Isoniazid: A well-known antitubercular agent with a similar hydrazide moiety.
6-Aryl-2-methylnicotinohydrazides: These compounds have shown significant antimycobacterial activity.
Uniqueness: 2-Methoxy-6-methylnicotinohydrazide stands out due to its methoxy and methyl substitutions, which may enhance its lipophilicity and, consequently, its ability to penetrate bacterial cell walls .
Properties
Molecular Formula |
C8H11N3O2 |
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Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-methoxy-6-methylpyridine-3-carbohydrazide |
InChI |
InChI=1S/C8H11N3O2/c1-5-3-4-6(7(12)11-9)8(10-5)13-2/h3-4H,9H2,1-2H3,(H,11,12) |
InChI Key |
VVKZIQXHELSWQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)NN)OC |
Origin of Product |
United States |
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